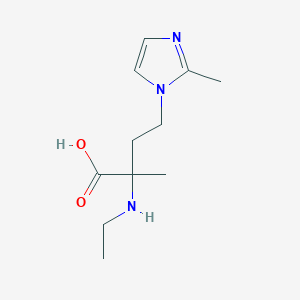
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid is a complex organic compound that features both an imidazole ring and an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in proteins, altering their function and leading to various biological effects. The amino acid structure allows for interactions with other biomolecules, enhancing its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Another imidazole derivative with different functional groups.
1-(2-Hydroxyethyl)imidazole: Features a hydroxyl group instead of an amino acid structure.
4-(1H-Imidazol-1-yl)aniline: Contains an aniline group instead of an amino acid.
Uniqueness
2-(Ethylamino)-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoic acid is unique due to its combination of an imidazole ring and an amino acid structure. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(2-methylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16)5-7-14-8-6-12-9(14)2/h6,8,13H,4-5,7H2,1-3H3,(H,15,16) |
InChI Key |
GHPNJWVSSZEMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=CN=C1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















